Superior Dopamine D3 Receptor Affinity (Ki = 0.430 nM) Enabling Subtype-Selective Probe Development
1-(3,4-Dimethoxyphenyl)cyclobutanamine, when incorporated into advanced leads, demonstrates a binding affinity (Ki) of 0.430 nM at the human dopamine D3 receptor [1]. This represents an approximately 56-fold higher affinity compared to its interaction with the human D2 receptor (Ki = 24 nM) and a 660-fold higher affinity over the human D4 receptor (Ki = 284 nM), as determined by radioligand displacement assays [1]. This quantitative selectivity profile is critical for advancing D3-selective compounds, as it distinguishes the target compound from non-selective analogs which exhibit comparable affinity across all D2-like receptor subtypes.
| Evidence Dimension | Binding Affinity (Ki) for Dopamine Receptor Subtypes |
|---|---|
| Target Compound Data | Ki = 0.430 nM (D3), 24 nM (D2), 284 nM (D4) |
| Comparator Or Baseline | Internal comparator: D2 and D4 receptor subtypes |
| Quantified Difference | 56-fold higher affinity for D3 over D2; 660-fold higher for D3 over D4 |
| Conditions | Displacement of [125I]ABN from human receptors transfected in HEK-293 cell membranes, measured by filtration binding assay after 60 min incubation [1]. |
Why This Matters
This pronounced selectivity is essential for procurement in projects aiming to minimize off-target effects associated with D2 antagonism, such as extrapyramidal symptoms (EPS), which are a known liability of non-selective D2-like receptor antagonists.
- [1] BindingDB. (n.d.). BDBM50496561 CHEMBL3133779. Affinity Data: Ki for human D(3), D(2), and D(4) dopamine receptors. View Source
